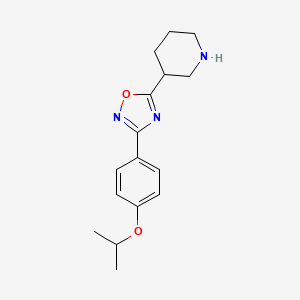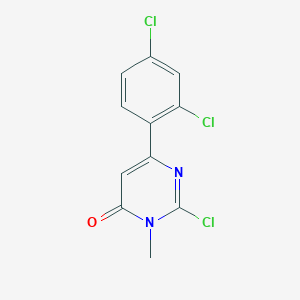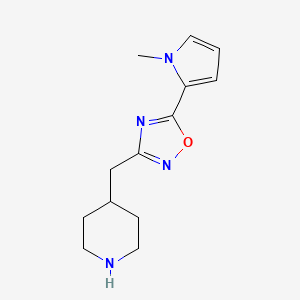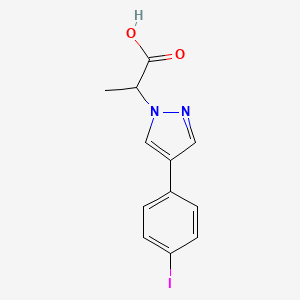
(4-(3-Methylpiperidin-1-yl)pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-(3-Metilpiperidin-1-il)piridin-3-il)metil]amina es un compuesto orgánico que presenta un anillo de piperidina sustituido con un grupo metil y un anillo de piridina sustituido con un grupo metanamina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(4-(3-Metilpiperidin-1-il)piridin-3-il)metil]amina típicamente involucra los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante la ciclización de precursores apropiados, como el 1,5-diaminopentano, en condiciones ácidas.
Metilación: El anillo de piperidina luego se metila utilizando yoduro de metilo o un agente metilante similar.
Formación del anillo de piridina: El anillo de piridina se puede sintetizar mediante diversos métodos, incluida la síntesis de piridina de Hantzsch, que involucra la condensación de β-cetoésteres con amoníaco y aldehídos.
Acoplamiento de los anillos de piperidina y piridina: Los anillos de piperidina y piridina se acoplan mediante una reacción de sustitución nucleofílica, donde el nitrógeno de piperidina ataca a un derivado de piridina halogenado.
Introducción del grupo metanamina:
Métodos de producción industrial
La producción industrial de [(4-(3-Metilpiperidin-1-il)piridin-3-il)metil]amina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Los métodos industriales comunes incluyen la síntesis de flujo continuo y el uso de reactores automatizados.
Análisis De Reacciones Químicas
Tipos de reacciones
[(4-(3-Metilpiperidin-1-il)piridin-3-il)metil]amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio para formar derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo metanamina se puede reemplazar con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro o borohidruro de sodio en metanol.
Sustitución: Derivados halogenados y nucleófilos como aminas o tioles.
Principales productos formados
Oxidación: N-óxidos de [(4-(3-Metilpiperidin-1-il)piridin-3-il)metil]amina.
Reducción: Derivados reducidos con grupos funcionales modificados.
Sustitución: Derivados sustituidos con varios grupos funcionales que reemplazan el grupo metanamina.
Aplicaciones Científicas De Investigación
[(4-(3-Metilpiperidin-1-il)piridin-3-il)metil]amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las interacciones con enzimas y receptores.
Medicina: Se investiga por sus posibles propiedades terapéuticas, como actuar como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de [(4-(3-Metilpiperidin-1-il)piridin-3-il)metil]amina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando varios efectos biológicos. Las vías y los objetivos moleculares exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- [(4-(3-Metilpiperidin-1-il)piridin-2-il)metil]amina
- [(4-(3-Metilpiperidin-1-il)piridin-4-il)metil]amina
- [(4-(3-Metilpiperidin-1-il)piridin-5-il)metil]amina
Singularidad
[(4-(3-Metilpiperidin-1-il)piridin-3-il)metil]amina es única debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La posición del grupo metanamina en el anillo de piridina puede afectar la capacidad del compuesto para interactuar con objetivos moleculares, haciéndolo diferente de otros compuestos similares.
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
[4-(3-methylpiperidin-1-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H19N3/c1-10-3-2-6-15(9-10)12-4-5-14-8-11(12)7-13/h4-5,8,10H,2-3,6-7,9,13H2,1H3 |
Clave InChI |
UISRPZWNRQHEQU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C2=C(C=NC=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


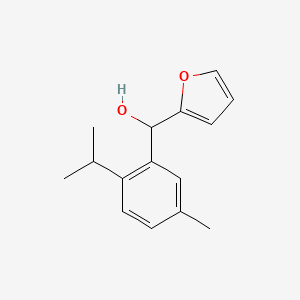
![5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11788116.png)
![2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine](/img/structure/B11788125.png)
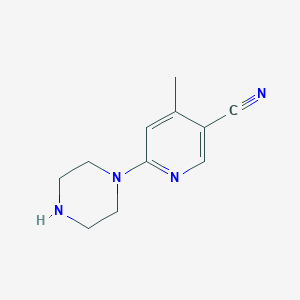

![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788144.png)
![5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11788150.png)

